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molecular formula C9H10ClN3O2S B8748224 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-14-4

6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No. B8748224
M. Wt: 259.71 g/mol
InChI Key: UHWRGDYCHVYONW-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

A mixture of 12.0 g of 2-amino-4-chloro-5-sulfamylaniline, 16.1 g of propionic acid, and 54.4 ml of 4 N hydrochloric acid was refluxed for 6 hours. The solid was collected by filtration, dissolved in boiling methanol, charcoal added, and the solution filtered through Celite. Upon adding to 38% ammonium hydroxide with stirring, a pink solid formed. This was collected by filtration, washed with hot water, air dried, and then recrystallized from acetonitrile to provide 2.0 g of crystals, m.p. 240°-242°.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[C:14](O)(=O)[CH2:15][CH3:16].Cl>>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:14]([CH2:15][CH3:16])=[N:1][C:2]=2[CH:8]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
16.1 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
54.4 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the solution filtered through Celite
ADDITION
Type
ADDITION
Details
Upon adding to 38% ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
a pink solid formed
FILTRATION
Type
FILTRATION
Details
This was collected by filtration
WASH
Type
WASH
Details
washed with hot water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CC)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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